4'-Fluorococaine
Overview
Description
4’-Fluorococaine is a synthetic analogue of cocaine, classified as a tropane derivative. It is chemically known as methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate . This compound is notable for its unique pharmacological profile, particularly its potent inhibition of serotonin reuptake, which distinguishes it from cocaine .
Preparation Methods
The synthesis of 4’-Fluorococaine involves several steps, starting with the preparation of the tropane skeleton. The key steps include:
Formation of the tropane ring: This is typically achieved through a series of cyclization reactions.
Introduction of the fluorobenzoyloxy group: This step involves the esterification of the tropane skeleton with 4-fluorobenzoic acid under acidic conditions.
Methylation: The final step involves the methylation of the carboxylate group to form the methyl ester.
Chemical Reactions Analysis
4’-Fluorococaine undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the nitrogen atom or the methyl group, leading to the formation of N-oxide or carboxylic acid derivatives.
Reduction: Reduction reactions typically target the ester group, converting it to an alcohol.
Substitution: The fluorine atom on the benzoyloxy group can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxide derivatives, alcohols, and substituted benzoyloxy compounds .
Scientific Research Applications
4’-Fluorococaine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane derivatives and their chemical properties.
Biology: Researchers use it to study the effects of serotonin reuptake inhibition on various biological systems.
Medicine: It serves as a model compound for developing new therapeutic agents targeting serotonin reuptake.
Mechanism of Action
4’-Fluorococaine exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reabsorption of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, it has moderate inhibitory effects on dopamine reuptake, contributing to its stimulant properties .
Comparison with Similar Compounds
4’-Fluorococaine is unique among cocaine analogues due to its strong serotonin reuptake inhibition. Similar compounds include:
Cocaine: Primarily inhibits dopamine reuptake with weaker effects on serotonin.
4’-Fluorophenyltropane (CFT): A potent dopamine reuptake inhibitor with minimal effects on serotonin.
Salicylmethylecgonine: Another cocaine analogue with different pharmacological properties.
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRINGETIYVSV-LJISPDSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928640 | |
Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134507-62-3 | |
Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134507-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluorococaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134507623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUOROCOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6045353J3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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